molecular formula C21H28N6O3S B2836265 4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946210-81-7

4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2836265
CAS RN: 946210-81-7
M. Wt: 444.55
InChI Key: BRWRSHOCCCQXNE-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H28N6O3S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activities

A novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives has been discovered, demonstrating remarkable antiavian influenza virus activity. These compounds, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showed significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in antiviral research (Hebishy et al., 2020).

Nucleoside Analogues and Biological Activities

Research has led to the synthesis of several 3-alkoxysubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, structurally related to adenosine, inosine, and guanosine. These compounds were prepared by direct glycosylation of preformed aglycon precursors, showcasing their relevance in the development of nucleoside analogues with potential biological activities (Anderson et al., 1986).

Anti-Inflammatory and Analgesic Agents

A study focused on synthesizing novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-Lipoxygenase Activities

Another study synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were evaluated for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. This research contributed to the understanding of structure-activity relationships (SAR) in the development of potential anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

Investigations into 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides led to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study provided insights into the potential therapeutic applications of these compounds in cancer treatment (Hassan et al., 2014).

properties

IUPAC Name

N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-14(2)30-16-7-5-15(6-8-16)20(28)23-9-11-27-19-17(13-24-27)18(22-10-12-29-3)25-21(26-19)31-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,28)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWRSHOCCCQXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=NC(=NC(=C3C=N2)NCCOC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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